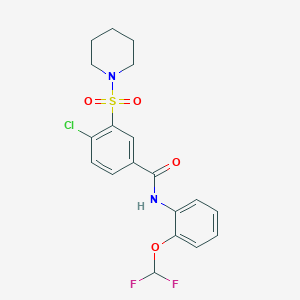

![molecular formula C16H16N6O3 B2912958 2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine CAS No. 2097863-51-7](/img/structure/B2912958.png)

2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a bicyclic heterocycle . This core is isoelectronic with purines, making it a potential surrogate for the purine ring . The compound also contains a methoxy group and a carbonyl group, which could potentially influence its reactivity and interactions .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives often involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates an intermediate compound, which can then be converted to the desired 1,2,4-triazolo[1,5-a]pyrimidine derivative in phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, but versatile . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates for the purine ring . Depending on the choice of substituents, the 1,2,4-triazolo[1,5-a]pyrimidine ring can also act as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrimidines have been used in various chemical reactions due to their structural similarities with the purine ring . They have been investigated as possible isosteric replacements for purines . The choice of substituents on the 1,2,4-triazolo[1,5-a]pyrimidine ring can influence the types of reactions it can participate in .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on their structure and substituents . For example, some derivatives have been found to have excellent thermal stability .Wissenschaftliche Forschungsanwendungen

- Eco-Friendly Method : A catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established using microwave irradiation. This method allows rapid access to the target compound with good-to-excellent yields .

- Dihydroorotate Dehydrogenase Inhibitors : The compound is a reactant for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial activity .

- Silver Bromide Microcrystals : Researchers use it as an additive to study the space charge layer in silver bromide microcrystals .

Microwave-Mediated Synthesis

Pharmacology and Antimalarial Activity

Space Charge Layer Studies

Cancer Research

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-10-6-13(22-16(20-10)18-9-19-22)25-11-7-21(8-11)15(23)12-4-3-5-17-14(12)24-2/h3-6,9,11H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOKPOXSANYAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2912880.png)

![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)

![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2912895.png)

![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)